molecular formula C14H15ClN4O3 B457979 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B457979
M. Wt: 322.75g/mol
InChI Key: SCPCAQDSGFMRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring attached to a furan carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively. The piperazine ring is then introduced through nucleophilic substitution reactions, and the furan carbonyl group is attached via acylation reactions using reagents like furan-2-carbonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine[][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different functional groups.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a pyrazole ring and piperazine but with different substituents.

Uniqueness

What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75g/mol

IUPAC Name

[4-(4-chloro-2-methylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C14H15ClN4O3/c1-17-12(10(15)9-16-17)14(21)19-6-4-18(5-7-19)13(20)11-3-2-8-22-11/h2-3,8-9H,4-7H2,1H3

InChI Key

SCPCAQDSGFMRIT-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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